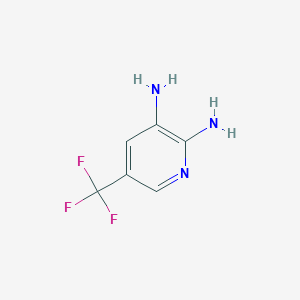

5-(Trifluoromethyl)pyridine-2,3-diamine

Vue d'ensemble

Description

5-(Trifluoromethyl)pyridine-2,3-diamine is an organic compound with the molecular formula C6H6F3N3. It is a derivative of pyridine, where the 5-position is substituted with a trifluoromethyl group and the 2,3-positions are substituted with amino groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination and chlorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures .

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethyl)pyridine-2,3-diamine often involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the amino groups to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Applications De Recherche Scientifique

Agrochemical Applications

The most notable use of trifluoromethylpyridine derivatives, including 5-(trifluoromethyl)pyridine-2,3-diamine, lies in the agrochemical industry . These compounds are instrumental in developing herbicides and pesticides due to their effectiveness against a wide range of pests. For example:

- Fluazifop-butyl , a well-known herbicide, was one of the first products containing the trifluoromethylpyridine moiety that gained market approval. Its derivatives have been shown to enhance crop protection strategies significantly .

- Recent studies indicate that over 20 new agrochemical products featuring trifluoromethylpyridine derivatives have been registered, demonstrating their growing importance in agricultural practices .

Pharmaceutical Applications

In the pharmaceutical sector, this compound exhibits promising potential due to its unique chemical structure. It has been involved in the development of various drugs targeting different diseases:

- Several clinical candidates are currently undergoing trials, focusing on their therapeutic applications against conditions such as cancer and bacterial infections.

- The incorporation of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, making these compounds attractive for drug design .

Material Science

The compound also finds applications in material science , particularly in the synthesis of novel polymers:

- Recent research has demonstrated that polyamides synthesized from diamines containing trifluoromethyl groups exhibit improved thermal stability and solubility compared to traditional polymers .

- These materials are being explored for use in high-performance coatings and films due to their excellent mechanical properties and resistance to thermal degradation.

Case Study 1: Agrochemical Innovations

A study published in 2021 highlighted the commercial success of various trifluoromethylpyridine-based agrochemicals. The research detailed how these compounds have been integrated into integrated pest management systems, showcasing their effectiveness in reducing crop loss while minimizing environmental impact .

Case Study 2: Drug Development

Another significant case involved the development of a new antibiotic derived from this compound. Researchers reported that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic therapies .

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals and agrochemicals. The amino groups can form hydrogen bonds with target molecules, influencing their biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.

3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine: Another derivative with similar properties.

Uniqueness

5-(Trifluoromethyl)pyridine-2,3-diamine is unique due to the presence of both trifluoromethyl and amino groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

5-(Trifluoromethyl)pyridine-2,3-diamine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article compiles findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in drug design.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and two amino groups at the 2 and 3 positions. This unique structure enhances its reactivity and interaction with biological targets. The trifluoromethyl group is known to improve metabolic stability and bioactivity, making the compound a promising candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyridines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These compounds have been evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations, which suggests their potential as antimicrobial agents in clinical settings .

Anticancer Activity

Several studies have explored the anticancer properties of trifluoromethyl-substituted pyridines. For instance, compounds related to this compound have shown cytotoxic effects against cancer cell lines such as:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

In these studies, the compounds exhibited IC50 values indicating effective cell growth inhibition, although they were less potent than established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, disrupting their function. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and interference with metabolic pathways are proposed mechanisms through which antimicrobial effects are achieved.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of trifluoromethyl pyridine derivatives, including this compound. The results indicated that while these compounds showed promise against various cancer cell lines, further optimization is required to enhance their efficacy and reduce toxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of related compounds against multi-drug resistant strains. The study reported that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance.

Data Summary

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | PC3 | X µM |

| This compound | Antimicrobial | Staphylococcus aureus | Y µg/mL |

| Derivative A | Anticancer | K562 | Z µM |

| Derivative B | Antimicrobial | Escherichia coli | W µg/mL |

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZENVDZWTPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436769 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107867-51-6 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.